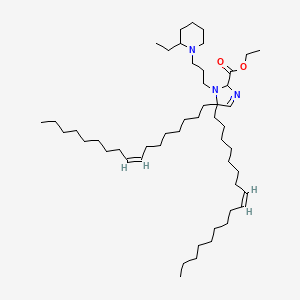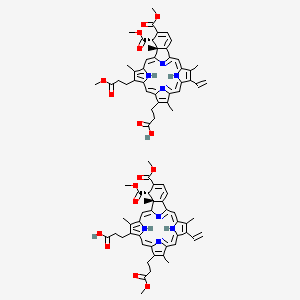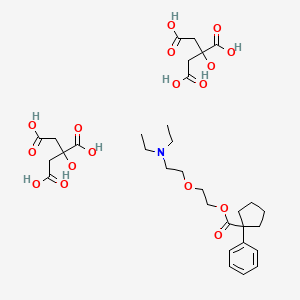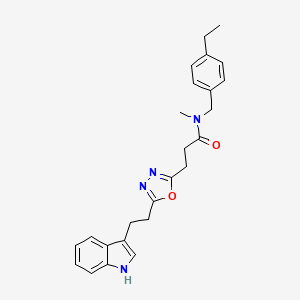
Z-VA-DL-D(OH)-Fmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Val-Ala-Asp(OMe)-fluoromethylketone: is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of proteases involved in apoptosis and inflammation. This compound is widely used in scientific research to study cell death mechanisms and inflammation pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-Asp(OMe)-fluoromethylketone involves the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequential addition of protected amino acids (Valine, Alanine, and Aspartic acid) to a resin-bound starting material.
Fluoromethylketone Addition: The peptide is then modified by adding a fluoromethylketone group to the aspartic acid residue. This step typically involves the use of a fluoromethyl ketone reagent under mild conditions to avoid degradation of the peptide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods: Industrial production of Z-Val-Ala-Asp(OMe)-fluoromethylketone follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The compound is typically produced in a lyophilized form for stability and ease of storage.
Chemical Reactions Analysis
Types of Reactions:
Inhibition of Caspases: Z-Val-Ala-Asp(OMe)-fluoromethylketone irreversibly binds to the catalytic site of caspases, inhibiting their activity. This reaction is crucial for its role as an apoptosis inhibitor.
Induction of Necroptosis: Under certain conditions, the compound can induce necroptosis, a form of programmed cell death distinct from apoptosis.
Common Reagents and Conditions:
Reagents: Fluoromethyl ketone reagents, protected amino acids, coupling agents (e.g., HBTU, DIC), and solvents (e.g., DMF, DCM).
Conditions: Mild reaction conditions are maintained to preserve the integrity of the peptide. Typical conditions include room temperature reactions and neutral pH.
Major Products:
- The primary product is the inhibited caspase enzyme, which is unable to participate in apoptosis or inflammation pathways.
Scientific Research Applications
Chemistry:
- Used as a tool to study the inhibition of proteases and the mechanisms of enzyme inhibition.
Biology:
- Widely used in cell biology to study apoptosis, necroptosis, and other forms of cell death.
- Employed in research on inflammation and immune responses.
Medicine:
- Investigated for its potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers.
- Used in studies on ischemia/reperfusion injury and other conditions involving cell death.
Industry:
- Utilized in the development of new drugs targeting caspases and other proteases.
- Applied in the production of research reagents and diagnostic tools.
Mechanism of Action
Molecular Targets and Pathways:
- Z-Val-Ala-Asp(OMe)-fluoromethylketone targets caspases by irreversibly binding to their catalytic site. This binding prevents the caspases from cleaving their substrates, thereby inhibiting apoptosis and inflammation.
- The compound can also induce necroptosis by inhibiting caspase-8, leading to the activation of necroptotic pathways.
Comparison with Similar Compounds
Z-DEVD-FMK: Another caspase inhibitor with a similar structure but different specificity for caspase-3.
Z-LEHD-FMK: Targets caspase-9 and is used to study intrinsic apoptosis pathways.
Q-VD-OPh: A broad-spectrum caspase inhibitor with a different chemical structure but similar inhibitory effects.
Uniqueness:
- Z-Val-Ala-Asp(OMe)-fluoromethylketone is unique in its ability to inhibit a wide range of caspases, making it a versatile tool for studying various forms of cell death and inflammation.
- Its irreversible binding mechanism provides long-lasting inhibition, which is advantageous in experimental settings.
Properties
IUPAC Name |
5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)


![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
